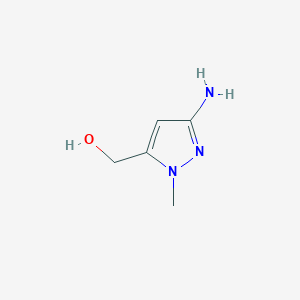
3,4-Dibutyl-2,5-diiodothiophene
Overview
Description
3,4-Dibutyl-2,5-diiodothiophene is a chemical compound. It is a derivative of 2,5-Diiodothiophene, which is a useful research chemical compound . The empirical formula for 2,5-Diiodothiophene is C4H2I2S .
Synthesis Analysis
The synthesis of 3,4-Dibutyl-2,5-diiodothiophene involves two steps . The first step involves the reaction of 3,4-Dibromothiophene with n-butylmagnesium bromide in the presence of NiCl2 (dppp) in Et2O to afford 3,4-dibutylthiophene . The second step involves the diiodination of 3,4-dibutylthiophene .Molecular Structure Analysis
The molecular structure of 3,4-Dibutyl-2,5-diiodothiophene is similar to that of 2,5-Diiodothiophene . The molecular formula for 2,5-Diiodothiophene is C4H2I2S .Chemical Reactions Analysis
3,4-Dibutyl-2,5-diiodothiophene can undergo various chemical reactions. For instance, it can participate in the rhodium-catalyzed hydrothiolation of alkynes with thiols for the construction of sulfur-containing π-conjugated systems .Scientific Research Applications
Synthesis and Properties of Polybipyridine Ligands
- Application : Synthesis of soluble polybipyridine ligands, incorporating 3,4-dibutylthiophene units, for photophysical properties studies.
- Details : These ligands, comprising bipyridine units bridged by 3,4-dibutyl-2,5-diiodothiophene, show varying pi-electron conjugation and photophysical properties (Goeb, De Nicola, & Ziessel, 2005).
Preparation of Ethynylated Thiophene Derivatives
- Application : Creation of ethynylated thiophene derivatives and palladium-ethynylthiophene organometallic oligomers.
- Details : Utilizing palladium-catalyzed coupling (Stille coupling) with 2,5-diiodothiophene, forming various thiophene derivatives (Altamura, Giardina, Sterzo, & Russo, 2001).
Tuning Optoelectronic Properties of Thiophene 1,1-Dioxides
- Application : Synthesis of thiophene 1,1-dioxides with variable electron-donating or withdrawing substituents to modulate optoelectronic properties.
- Details : The introduction of -C6H4-p-NO2 substituents to thiophene 1,1-dioxides shifts its properties, highlighting the role of 2,5-diiodothiophene in such syntheses (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).
Surface Chemistry of 2,5-Diiodothiophene on Gold Surfaces
- Application : Understanding thermal reactions and desorption behaviors of 2,5-diiodothiophene on gold surfaces.
- Details : This study investigates the precursor molecule's surface reactions for photochemical production of conjugated polymers, emphasizing 2,5-diiodothiophene's role (Liu, Ryoo, & Kim, 2007).
Electropolymerization and Conductivity Studies
- Application : Investigating the behavior of poly(3,4-butylenedioxythiophene) and its overoxidation effects.
- Details : Studies focusing on the electrochemical stability and charge carrying species of poly(3,4-butylenedioxythiophene), highlighting the significance of 3,4-dibutyl-2,5-diiodothiophene (Zykwinska, Domagala, Czardybon, Pilawa, & Lapkowski, 2006).
Conjugated Polymer Formation via Photochemical Reactions
- Application : Formation of oligothiophene thin films and nano-patterns using photochemical reactions.
- Details : Utilizing 2,5-diiodothiophene in photochemical reactions on solid substrates to create oligothiophene structures relevant to nanotechnology applications (Kim, Natarajan, & Liu, 2007).
Diffractive Imaging of Molecules in Gas Phase
- Application : Diffractive imaging of aligned 2,5-diiodothiophene molecules for molecular dynamics studies.
- Details : This research demonstrates the potential of 2,5-diiodothiophene in studying molecular structures and dynamics using diffractive imaging techniques (Kierspel et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3,4-dibutyl-2,5-diiodothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18I2S/c1-3-5-7-9-10(8-6-4-2)12(14)15-11(9)13/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRWXZUCUDQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18I2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573811 | |
| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibutyl-2,5-diiodothiophene | |
CAS RN |
133750-15-9 | |
| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)

![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)



![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

